molecular formula C19H15N3O7S B2382473 ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 895429-34-2

ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2382473
CAS No.: 895429-34-2
M. Wt: 429.4
InChI Key: YTDPGZARONAJBZ-VXPUYCOJSA-N
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Description

Ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core. This structure integrates a benzothiazole ring (a sulfur- and nitrogen-containing heterocycle) fused with a [1,3]dioxolane ring, further functionalized by a 2-nitrobenzoyl imino group and an ethyl acetate moiety. The nitro group may enhance electrophilicity, influencing reactivity or binding to biological targets.

Properties

IUPAC Name

ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7S/c1-2-27-17(23)9-21-13-7-14-15(29-10-28-14)8-16(13)30-19(21)20-18(24)11-5-3-4-6-12(11)22(25)26/h3-8H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPGZARONAJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate typically involves multiple steps, including the formation of the dioxolo ring and the benzo-thiazole moiety. One common approach is to start with the appropriate nitrobenzoyl precursor and subject it to a series of reactions including nitration, cyclization, and esterification. The reaction conditions often involve the use of catalysts such as palladium and reagents like sodium hydride and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the nitrobenzoyl and benzo-thiazole moieties suggests that it may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications .

Industry

In industry, (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional characteristics .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrobenzoyl group may participate in redox reactions, while the benzo-thiazole moiety could interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to the modulation of cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of a benzothiazole core with a [1,3]dioxolane ring and nitrobenzoyl substituent. Below is a comparative analysis with related compounds based on structural motifs and applications:

Benzothiazole Derivatives

Benzothiazoles are well-studied for their diverse bioactivities. For example:

  • 2-Aminobenzothiazoles: Often used as corrosion inhibitors or antimicrobial agents. Unlike the target compound, these lack fused dioxolane rings and nitro groups, resulting in lower electrophilicity and altered solubility profiles.
  • Benzothiazole Sulfonamides: Used as carbonic anhydrase inhibitors.

The target compound’s fused dioxolane ring likely improves thermal stability and modulates lipophilicity, which could enhance membrane permeability in pesticidal applications .

[1,3]Dioxolane-Fused Heterocycles

The patent in describes 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives as pesticides. Key comparisons:

Feature Target Compound Patent Compound ()
Core Structure [1,3]Dioxolo[4,5-f]benzothiazole [1,3]Dioxolo[4,5-f]isoindole
Key Substituents 2-Nitrobenzoyl imino, ethyl acetate 2,2-Difluoro, ketone
Potential Application Hypothesized pesticidal (via nitro group reactivity) Explicitly pesticidal
Bioactivity Mechanism Nitro group may act as electrophile in toxicity Fluorine atoms enhance stability/binding

The isoindole core in the patent compound vs. benzothiazole in the target suggests divergent electronic properties: benzothiazoles’ sulfur atom may facilitate redox interactions, whereas isoindoles’ planar structure could optimize π-π stacking in target binding .

Nitro-Substituted Heterocycles

Nitro groups are common in agrochemicals (e.g., herbicides, insecticides). For instance:

  • Nitroimidazoles: Antimicrobial agents where the nitro group is reduced to cytotoxic intermediates. The target compound’s nitrobenzoyl group may similarly undergo bioreduction, but its conjugation with the benzothiazole core could alter redox potentials.
  • 3-Nitro-1,2,4-triazoles : Used as explosives. The target compound’s nitro group is less likely to confer explosive properties due to steric shielding by the dioxolane ring.

The ethyl acetate moiety in the target compound may improve solubility in organic formulations compared to purely aromatic nitro derivatives .

Biological Activity

Ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C₁₅H₁₃N₃O₄S
  • Molecular Weight : 341.35 g/mol

The structure features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 2-[6-(2-nitrobenzoyl)imino...]P. aeruginosa20 µg/mL

Anticancer Activity

Research has also indicated that benzothiazole derivatives exhibit anticancer properties. For example, in vitro studies have shown that ethyl 2-[6-(2-nitrobenzoyl)imino...] can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer).

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-2315.6Induction of apoptosis
HCT-1163.2Inhibition of cell proliferation

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds related to ethyl 2-[6-(2-nitrobenzoyl)imino...] demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of TNF-α Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

The biological activities of ethyl 2-[6-(2-nitrobenzoyl)imino...] are primarily attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, contributing to its protective effects against oxidative stress.

Q & A

Q. What are the key synthetic steps for preparing ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?

The synthesis involves two critical stages:

Formation of the dioxolo-benzothiazole core : Cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions generates the fused heterocyclic scaffold .

Functionalization :

  • Nitrobenzoyl introduction : Reaction of the intermediate with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the imine linkage.
  • Esterification : Coupling with ethyl bromoacetate under reflux in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base .

Methodological Note : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography and confirm structure using NMR and mass spectrometry.

Intermediate Research Questions

Q. How can researchers ensure purity and structural fidelity of the synthesized compound?

A multi-technique approach is essential:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : Confirm the presence of key protons (e.g., ester methyl at δ 1.2–1.4 ppm, aromatic protons in the nitrobenzoyl group at δ 7.5–8.5 ppm) .
    • IR : Verify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for structurally related compounds .

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum chemical calculations (e.g., DFT) and reaction path modeling (via software like Gaussian or ORCA) can:

  • Identify transition states and energy barriers for critical steps (e.g., cyclization or imine formation) .
  • Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Screen catalysts (e.g., Lewis acids) to lower activation energies .

Case Study : For a related benzothiazole derivative, ICReDD’s hybrid computational-experimental approach reduced optimization time by 40% by prioritizing solvent/catalyst combinations .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities. Mitigate via:

Standardized assays : Use cell lines with validated sensitivity (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.

Impurity profiling : Quantify byproducts (e.g., hydrolyzed ester) via LC-MS and correlate with activity .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Knockout models : Use CRISPR/Cas9 to silence putative targets and assess activity loss .

Example : For a benzothiazole analog, docking into the ATP-binding pocket of EGFR kinase (PDB: 1M17) explained its inhibitory activity, validated by ITC (Kd = 12 nM) .

Q. How to address solubility challenges in in vitro assays?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Modify the ester group to a phosphate salt for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to maintain stability .

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